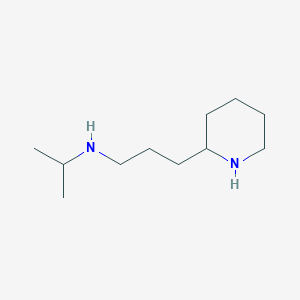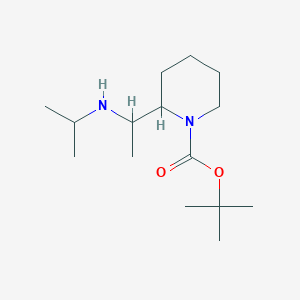
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a chloro and methylsulfanyl group, linked to a piperidine ring via a sulfanyl bridge, and further functionalized with a carboxylic acid tert-butyl ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common route starts with the preparation of the pyrimidine intermediate, which is then functionalized with the chloro and methylsulfanyl groups. This intermediate is then reacted with a piperidine derivative under specific conditions to form the desired sulfanyl bridge. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times. The purification process may involve crystallization, distillation, or chromatography to ensure the final product’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and chloro groups play a crucial role in its binding affinity and specificity, while the piperidine ring provides structural stability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid methyl ester
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid ethyl ester
- 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in 4-(6-Chloro-2-methylsulfanyl-pyrimidin-4-ylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester provides increased steric hindrance, which can influence its reactivity and binding properties. This makes it unique compared to its methyl, ethyl, and isopropyl ester counterparts, potentially offering different biological and chemical properties.
Propiedades
Fórmula molecular |
C15H22ClN3O2S2 |
|---|---|
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
tert-butyl 4-(6-chloro-2-methylsulfanylpyrimidin-4-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H22ClN3O2S2/c1-15(2,3)21-14(20)19-7-5-10(6-8-19)23-12-9-11(16)17-13(18-12)22-4/h9-10H,5-8H2,1-4H3 |
Clave InChI |
QTHLGCADYUOFPX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC(=NC(=N2)SC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,5-Dimethyl-2-[4-(tetrahydro-2h-pyran-2-yl)phenyl]-1,3,2-dioxaborinane](/img/structure/B13968569.png)

![2-Amino-1-(8-(chloromethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13968597.png)








